

biological activity of 4-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Methyl-2-nitrophenol**

Cat. No.: **B7767295**

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An In-Depth Technical Guide on the Biological Activity of **4-Methyl-2-nitrophenol**

Introduction

4-Methyl-2-nitrophenol, a substituted nitrophenol with the chemical formula $C_7H_7NO_3$, is a yellow crystalline solid primarily utilized as a key intermediate in the synthesis of pharmaceuticals, dyes, and other specialized chemicals.^{[1][2]} While its role in chemical manufacturing is well-established, its direct biological activities are less characterized and are the subject of ongoing scientific inquiry. This guide provides a comprehensive technical overview of the known biological profile of **4-Methyl-2-nitrophenol**, moving beyond a simple data sheet to offer insights into its toxicological properties, emerging areas of therapeutic interest, and robust methodologies for its investigation. This document is intended for researchers, toxicologists, and drug development professionals seeking a deeper understanding of this compound's interactions with biological systems.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is critical for designing and interpreting biological assays. Key properties of **4-Methyl-2-nitrophenol** are summarized below.

Property	Value	Source
Molecular Weight	153.14 g/mol	[3]
CAS Number	119-33-5	
Appearance	Yellow solid with a phenolic odor	[1][3]
Melting Point	32-36.5 °C	[1][3]
Boiling Point	125 °C	[1]
Water Solubility	Slightly soluble	[1][4]
Synonyms	2-Nitro-p-cresol, 2-Nitro-4-methylphenol	[3]

Part 1: The Predominant Biological Profile: A Toxicological Assessment

The most extensively documented biological activity of **4-Methyl-2-nitrophenol** is its toxicity. Classified as a hazardous substance, its handling requires significant precautions. The compound exerts effects through multiple routes of exposure, including ingestion, inhalation, and dermal contact.[4]

Summary of Toxicological Hazards

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the compound's intrinsic hazards.

Hazard Class	GHS Classification	Key Findings and Effects	Source
Acute Toxicity	Moderately toxic	Oral LD50 (rat): 3360 mg/kg. Toxic by ingestion or skin contact. [1] Effects may be delayed. [4]	[1] [4]
Skin Corrosion/Irritation	Warning (H315)	Causes skin irritation and burns. Classified as a dermatotoxin. Harmful by skin absorption.	[3]
Eye Damage/Irritation	Warning (H319)	Causes serious eye irritation.	[3]
Respiratory Irritation	Warning (H335)	May cause respiratory irritation upon inhalation.	[3]
Organ Toxicity	Occupational Hepatotoxin	May cause liver and kidney injury. [3]	[3]

Source: GHS classifications and toxicological data compiled from PubChem and other safety databases.[\[3\]](#)

The toxicological profile suggests that any investigation into the therapeutic potential of **4-Methyl-2-nitrophenol** must be preceded by a thorough risk assessment and determination of a safe therapeutic window. Standard cytotoxicity assays are a mandatory first step in any new biological investigation.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

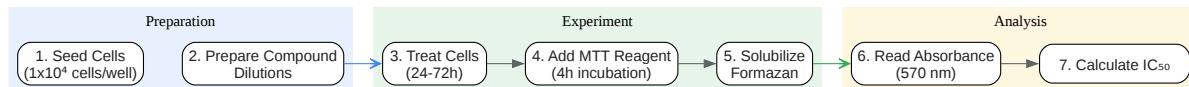
This protocol provides a reliable method for determining the concentration-dependent cytotoxicity of **4-Methyl-2-nitrophenol** against a chosen cell line (e.g., HepG2 for

hepatotoxicity, HaCaT for skin cytotoxicity).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
- **Compound Preparation:** Prepare a stock solution of **4-Methyl-2-nitrophenol** in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from (e.g.) 0.1 μM to 1000 μM. Ensure the final DMSO concentration is ≤0.5% in all wells.
- **Treatment:** Remove the old medium from the wells and add 100 μL of the respective compound dilutions. Include vehicle control (DMSO) and untreated control wells.
- **Incubation:** Incubate the plate for 24, 48, or 72 hours.
- **MTT Addition:** Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 100 μL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).



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Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Part 2: Emerging Areas of Biological Investigation

Despite the dominant toxicological profile, preliminary evidence suggests **4-Methyl-2-nitrophenol** may possess other, more nuanced biological activities. These areas represent promising, albeit nascent, avenues for research.

Acetylcholinesterase (AChE) Inhibition

A key finding indicates that **4-Methyl-2-nitrophenol** may act as an inhibitor of acetylcholinesterase. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of this enzyme are a cornerstone of treatment for Alzheimer's disease and other neurological conditions. This potential activity warrants rigorous investigation.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

Principle: This protocol is based on the Ellman method, which uses acetylthiocholine (ATCh) as a substrate. AChE hydrolyzes ATCh to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptopthiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

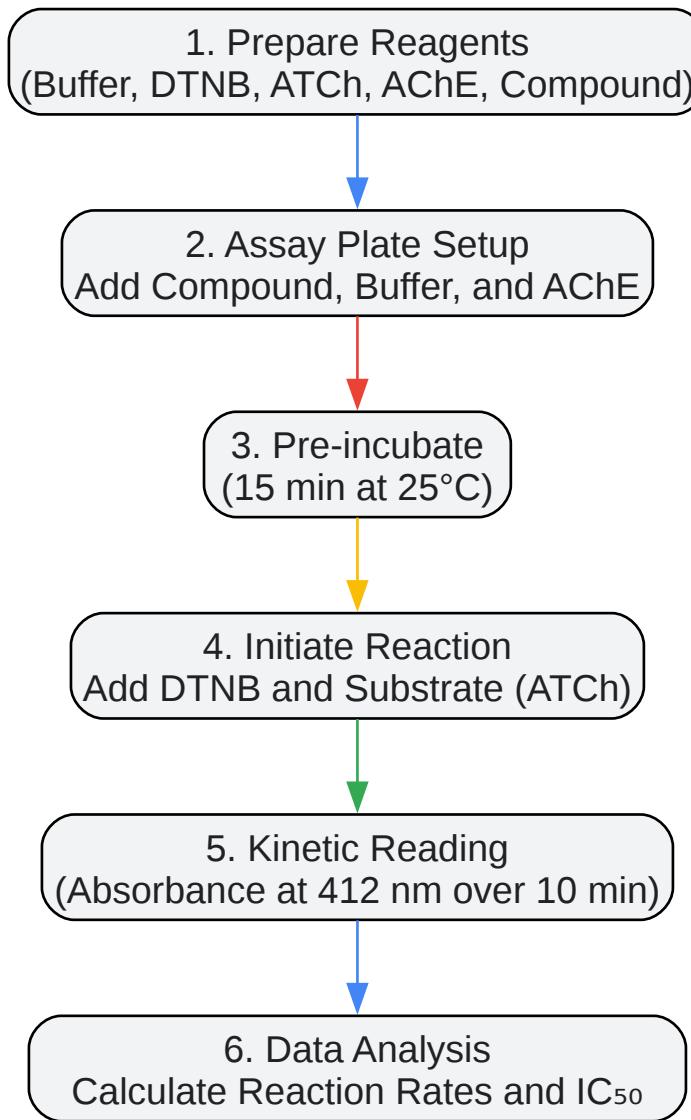
Step-by-Step Methodology:

- Reagent Preparation:

- Phosphate Buffer (PB): 0.1 M, pH 8.0.
- DTNB Solution: 10 mM in PB.
- ATCh Solution: 10 mM in PB.
- AChE Enzyme Solution: 0.5 U/mL in PB.
- Test Compound: Prepare a stock of **4-Methyl-2-nitrophenol** in DMSO and create serial dilutions in PB.
- Assay Setup (96-well plate):
 - Add 25 µL of each test compound dilution to the appropriate wells.
 - Add 50 µL of PB.
 - Add 25 µL of AChE enzyme solution.
 - Mix and pre-incubate for 15 minutes at 25°C.
- Reaction Initiation:
 - Add 25 µL of DTNB solution.
 - Add 25 µL of ATCh solution to start the reaction.
- Kinetic Measurement:
 - Immediately place the plate in a microplate reader.
 - Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.
- Data Analysis:
 - Calculate the rate of reaction (V) for each well.
 - Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = $[(V_{\text{control}} - V_{\text{sample}}) / V_{\text{control}}] * 100$.

- Calculate the IC_{50} value by plotting percentage inhibition against the logarithm of the compound concentration.

Acetylcholinesterase Inhibition Assay Workflow



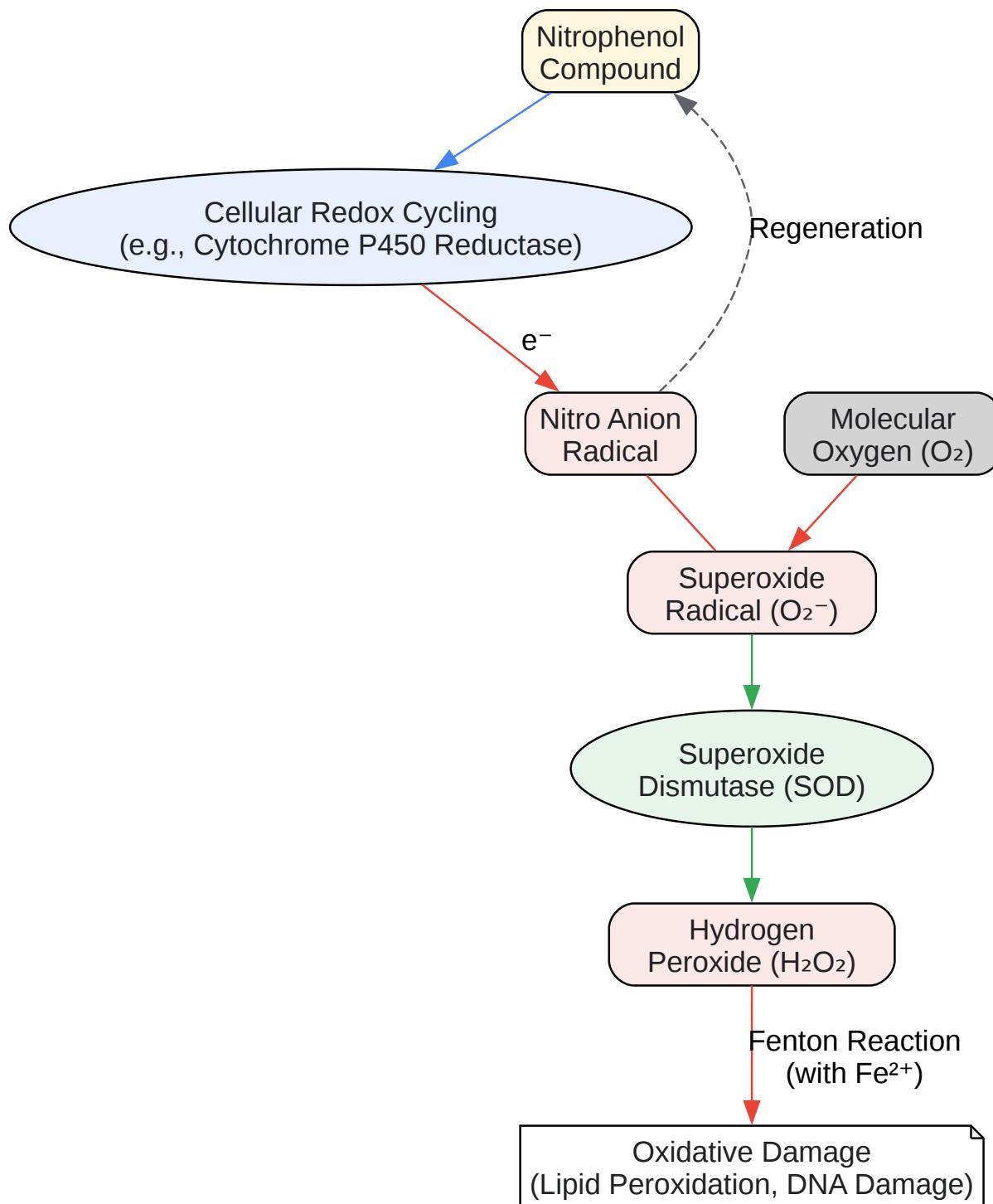
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Caption: Workflow for determining acetylcholinesterase inhibitory activity.

Potential for Oxidative Stress Induction

Many phenolic and nitroaromatic compounds participate in redox cycling within cells, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. While not directly demonstrated for **4-Methyl-2-nitrophenol**, studies on related compounds like 3-methyl-

4-nitrophenol have linked their toxicity to oxidative damage.^[5] This is a logical and critical pathway to investigate.



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Caption: Proposed mechanism for ROS generation by nitrophenolic compounds.

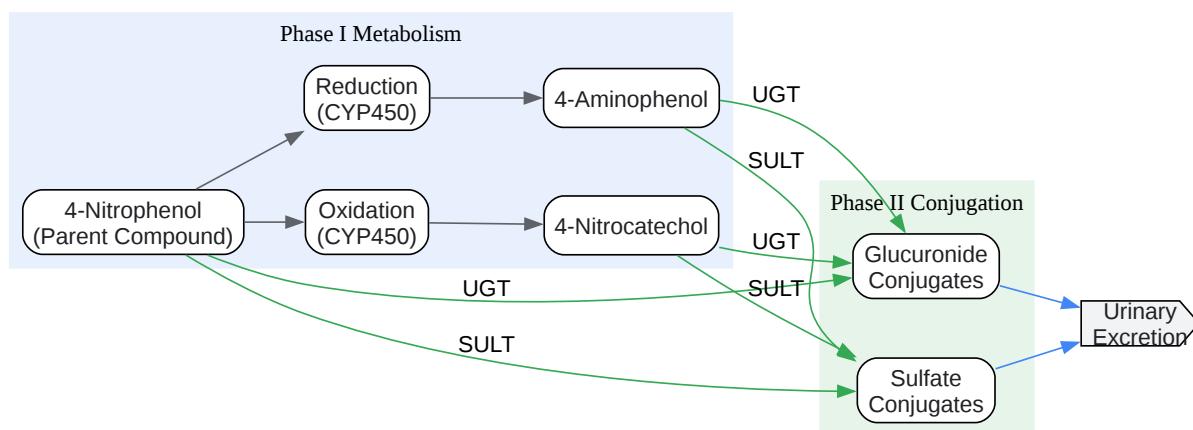
Part 3: Comparative Toxicokinetics and Metabolism

Specific toxicokinetic data for **4-Methyl-2-nitrophenol** in humans or animals is largely unavailable.^[6] However, extensive studies on the related compound 4-nitrophenol provide a valuable comparative framework for predicting its likely metabolic fate.^{[7][8]}

Following absorption, nitrophenols are widely distributed and undergo extensive Phase I and Phase II metabolism, primarily in the liver.^[7] The primary goal of this metabolism is to increase water solubility and facilitate rapid excretion, mainly in the urine.^[7]

Key Metabolic Reactions for Nitrophenols:

- Phase I: Reactions mediated by cytochrome P450 enzymes include reduction of the nitro group to an amino group (forming aminophenols) and oxidation to form catechols.^{[7][8]}
- Phase II: The parent compound and its Phase I metabolites are conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to form highly water-soluble conjugates for excretion.^{[7][8]}



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Caption: Metabolic pathway of the related compound 4-nitrophenol in rats.[8]

Conclusion and Future Directions

The biological activity of **4-Methyl-2-nitrophenol** is a dual-edged sword. Its profile is currently dominated by well-documented toxicological hazards, including skin, eye, and respiratory irritation, as well as potential organ damage.^[3] These properties necessitate stringent safety protocols in its handling and define the primary challenge in exploring its therapeutic applications.

However, the indication that it may inhibit acetylcholinesterase presents a compelling avenue for future research in neuropharmacology. The logical next steps for any research program involving this compound are clear:

- Establish a Comprehensive Cytotoxicity Profile: Determine the IC₅₀ values across a diverse panel of cell lines to understand its therapeutic index.
- Validate and Characterize AChE Inhibition: Confirm the preliminary findings using robust enzymatic assays and determine the mechanism of inhibition (e.g., competitive, non-competitive).
- Investigate Mechanistic Toxicity: Elucidate the role of oxidative stress and other potential mechanisms in its observed toxicity.
- Screen for Other Activities: Given its phenolic structure, screening for antimicrobial or antioxidant properties could yield further insights.

By systematically addressing these areas, the scientific community can build a complete picture of **4-Methyl-2-nitrophenol**'s biological activities, potentially unlocking novel therapeutic applications from a compound currently known primarily for its use as a chemical intermediate.

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- To cite this document: BenchChem. [biological activity of 4-Methyl-2-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7767295#biological-activity-of-4-methyl-2-nitrophenol]

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